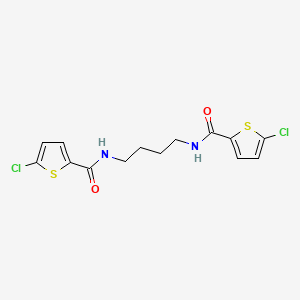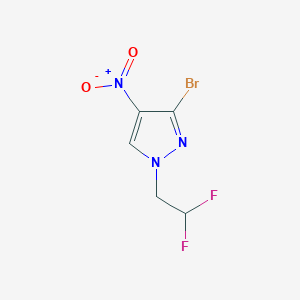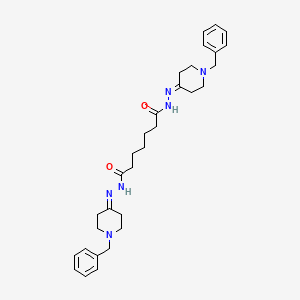![molecular formula C22H16Cl3N3O2 B14922675 4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14922675.png)
4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzoyl hydrazine.
Condensation Reaction: The 2,4-dichlorobenzoyl hydrazine is then reacted with 3-acetylphenylamine under acidic conditions to form the hydrazone intermediate.
Final Coupling: The hydrazone intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it inhibits enzymes involved in cell division.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide: is compared with other hydrazones such as:
Uniqueness
- Structural Features : The presence of multiple chloro substituents and the hydrazone functional group make it unique in terms of its chemical reactivity and potential applications.
- Biological Activity : Its specific enzyme inhibition profile sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Propriétés
Formule moléculaire |
C22H16Cl3N3O2 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
2,4-dichloro-N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C22H16Cl3N3O2/c1-13(27-28-22(30)19-10-9-17(24)12-20(19)25)15-3-2-4-18(11-15)26-21(29)14-5-7-16(23)8-6-14/h2-12H,1H3,(H,26,29)(H,28,30)/b27-13- |
Clé InChI |
JIKBRCYMHPCKOA-WKIKZPBSSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)



![4-[4-[(2-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922630.png)
![4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B14922633.png)
![3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]benzamide](/img/structure/B14922640.png)
![5-ethoxy-2-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14922643.png)

![2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14922656.png)
![1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B14922661.png)
